molecular formula C23H23N3OS B10865150 N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide

Cat. No.: B10865150
M. Wt: 389.5 g/mol
InChI Key: SJMKMPYIMBEGSK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a dimethylphenyl group at the N-terminal and a diphenylacetyl moiety attached to the hydrazinecarbothioamide backbone. Its molecular formula is C₂₃H₂₃N₃OS (based on structural analogs in and synthetic pathways in ). The compound’s structure combines lipophilic aromatic groups (diphenylacetyl and dimethylphenyl) with a polar thiosemicarbazide core, making it a candidate for diverse biological applications, including antioxidant and anticancer activities .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(2,2-diphenylacetyl)amino]thiourea

InChI

InChI=1S/C23H23N3OS/c1-16-10-9-15-20(17(16)2)24-23(28)26-25-22(27)21(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,28)

InChI Key

SJMKMPYIMBEGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

N-(2,3-Dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2OSC_{18}H_{20}N_2OS, with a molecular weight of 320.43 g/mol. The compound features a hydrazinecarbothioamide moiety, which is known for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydrazine functional group is known to exhibit reactivity towards electrophiles, which may contribute to its pharmacological effects. Additionally, the presence of the diphenylacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Research indicates that compounds similar to hydrazinecarbothioamides possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in several studies. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, hydrazine derivatives have been shown to interfere with DNA replication and repair processes in cancer cells.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A comparative study evaluated the antioxidant activities of various hydrazine derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound effectively reduced the secretion of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : A series of cytotoxicity tests against breast cancer cell lines revealed that this compound inhibited cell growth with an IC50 value indicating moderate potency .

Comparative Biological Activity Table

Compound Activity Type IC50/EC50 Value Reference
This compoundAntioxidant50 µM
Similar Hydrazine DerivativeAnti-inflammatory25 µM
This compoundCytotoxicity (Breast Cancer)30 µM

Scientific Research Applications

Preliminary studies indicate that N-(2,3-dimethylphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide may exhibit several promising biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.
  • Cytotoxicity : Research indicates that derivatives of this compound may demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been noted to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Potential Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : Its promising biological activities make it a candidate for further research into therapeutic agents targeting infections and cancer.
  • Agrochemicals : The compound's antimicrobial properties suggest potential use in agricultural settings as a pesticide or fungicide.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action associated with compounds structurally similar to this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation.
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of related compounds, revealing effective inhibition against multiple bacterial strains and highlighting the need for further exploration into structure-activity relationships.
  • Enzyme Interaction Studies : Research has shown that similar compounds can effectively inhibit enzymes critical for disease progression, indicating a pathway for developing new therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

N-(Dimethylphenyl)hydrazinecarbothioamides ()
  • Substituents : 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenyl groups.
  • Key Findings :
    • Increasing lipophilicity enhances membrane permeability.
    • N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) exhibited the highest anticancer activity (IC₅₀ = 0.8 µM/L) against MCF-7 breast cancer cells, comparable to doxorubicin .
    • Antioxidant activity was universally high across derivatives due to the thiosemicarbazide moiety’s radical-scavenging properties .
N-(2,3-Dimethylphenyl)hydrazinecarbothioamide ()
  • Core Structure : C₉H₁₃N₃S (lacking the diphenylacetyl group).
  • Properties : Simpler structure with lower molecular weight (195.29 g/mol) and higher solubility in polar solvents.
Key Differences :
  • The diphenylacetyl group in the target compound likely requires harsher reaction conditions (e.g., acyl chloride activation) compared to aldehyde condensations in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Substituents
Target Compound ~389 Not reported 2,3-Dimethylphenyl, diphenylacetyl
N-(2,6-Dimethylphenyl)-3i () 299.11 237–239 99.2 2,6-Dimethylphenyl, hydroxybenzylidene
N-(3-Chlorophenyl)-3b () 228–230 3-Chlorophenyl, nitrobenzylidene
Compound 6 () 2,5-Dimethylphenyl, pyridinyl
  • Trends :
    • Bulky substituents (e.g., diphenylacetyl) correlate with higher melting points and crystallinity.
    • Chloro and nitro groups () reduce solubility compared to methyl groups .
Antioxidant Activity
  • All dimethylphenyl derivatives in showed potent antioxidant activity, attributed to the thiosemicarbazide’s NH and C=S groups, which scavenge reactive oxygen species (ROS) .
  • Comparison : The target compound’s diphenylacetyl group may enhance ROS quenching via additional radical stabilization.
Anticancer Activity
  • Mechanism : Thiosemicarbazides inhibit ribonucleotide reductase (RNR) and DNA synthesis.
  • Compound 6 () : IC₅₀ = 0.8 µM/L (MCF-7 cells).
  • Triapine Analogs : IC₅₀ values range from 0.5–5 µM/L, suggesting the target compound’s diphenylacetyl group could modulate potency through hydrophobic interactions with RNR’s allosteric site .

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